molecular formula C22H14O6 B3683264 bis(2-formylphenyl) terephthalate

bis(2-formylphenyl) terephthalate

Cat. No.: B3683264
M. Wt: 374.3 g/mol
InChI Key: GTOKPYQGJZQSJU-UHFFFAOYSA-N
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Description

Bis(2-formylphenyl) terephthalate is a terephthalic acid derivative where two 2-formylphenyl groups are esterified to the terephthalate backbone. These compounds share a common terephthalate core but differ in functional groups, leading to distinct chemical, physical, and application-specific properties.

Properties

IUPAC Name

bis(2-formylphenyl) benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O6/c23-13-17-5-1-3-7-19(17)27-21(25)15-9-11-16(12-10-15)22(26)28-20-8-4-2-6-18(20)14-24/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOKPYQGJZQSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares bis(2-formylphenyl) terephthalate with structurally related terephthalate esters, drawing insights from the evidence provided.

Structural and Functional Differences

Compound Substituents Key Functional Groups Primary Applications
This compound 2-Formylphenyl groups Aldehyde (-CHO) Hypothetical: Polymer precursors, crosslinking agents
Bis(2-hydroxyethyl) terephthalate (BHET) 2-Hydroxyethyl groups Hydroxyl (-OH) PET recycling monomer, polyesters
Bis(2-ethylhexyl) terephthalate (DEHT) 2-Ethylhexyl groups Alkyl chains Natural plasticizer (rose oil, Capparis spinosa)
Bis(2-fluoro-4-nitrophenyl) terephthalate 2-Fluoro-4-nitrophenyl groups Nitro (-NO₂), Fluorine (-F) Polyimide synthesis for electronics

Thermal and Mechanical Properties

Compound Thermal Stability Mechanical Properties Key Data from Evidence
BHET Moderate (decomposes ~250°C) Enables high-Tg PET (~70–80°C) Recrystallizes in water for purification
DEHT High (stable >200°C) Plasticizing effect Found in natural sources; less toxic than DEHP
Bis(2-fluoro-4-nitrophenyl) terephthalate Exceptional (Tg >300°C) Rigid, chemical-resistant Used in polyimides for microelectronics

Industrial and Environmental Relevance

  • BHET: Central to PET circular economy; glycolysis of 1 kg PET waste yields ~0.8 kg BHET . Used in adhesives and nanocomposites .
  • DEHT : Eco-friendly alternative to phthalate plasticizers; biodegradable and low toxicity .
  • Bis(2-fluoro-4-nitrophenyl) terephthalate : Critical for high-performance polyimides in aerospace and electronics .
  • This compound: Potential applications in dynamic covalent chemistry (e.g., self-healing polymers) due to aldehyde reactivity.

Key Research Findings

BHET vs. DEHT: DEHT’s natural occurrence contrasts with BHET’s synthetic origin, yet both serve as sustainable alternatives to conventional plasticizers (DEHP) and monomers .

Functional Group Impact : Nitro and fluorine substituents in bis(2-fluoro-4-nitrophenyl) terephthalate drastically enhance thermal stability compared to BHET or DEHT .

Recycling Efficiency : BHET-based PET recycling achieves ~95% purity, reducing reliance on virgin terephthalic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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